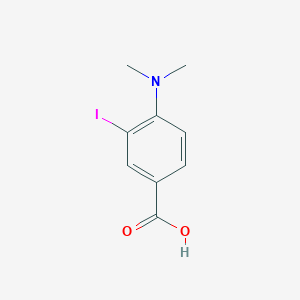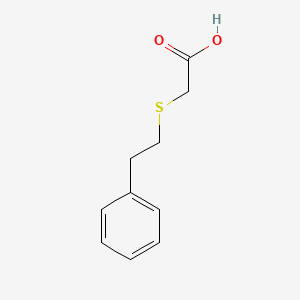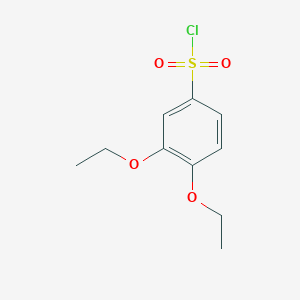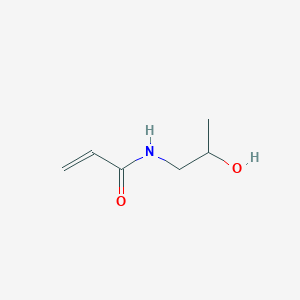![molecular formula C14H14O B3059431 [1,1'-Biphenyl]-2-ethanol CAS No. 111033-77-3](/img/structure/B3059431.png)
[1,1'-Biphenyl]-2-ethanol
描述
[1,1’-Biphenyl]-2-ethanol is an organic compound consisting of a biphenyl structure with an ethanol group attached to the second carbon of one of the phenyl rings
作用机制
Target of Action
The primary target of [1,1’-Biphenyl]-2-ethanol is the programmed cell death protein 1/programmed cell death 1 ligand 1 (PD-1/PD-L1) interaction . This interaction is a key player in the immune evasion of cancer cells . By targeting this interaction, [1,1’-Biphenyl]-2-ethanol can potentially influence the immune response against cancer cells .
Mode of Action
[1,1’-Biphenyl]-2-ethanol interacts with its targets by blocking the PD-1/PD-L1 interaction . This blocking activity prevents PD-1 from binding to PD-L1, thereby inhibiting the immune evasion mechanism of cancer cells . The compound’s mode of action is similar to that of other small-molecule inhibitors targeting the PD-1/PD-L1 pathway .
Biochemical Pathways
The biochemical pathways affected by [1,1’-Biphenyl]-2-ethanol involve the PD-1/PD-L1 interaction and subsequent immune responses . By blocking this interaction, the compound can potentially restore the activity of T cells, leading to a more effective immune response against cancer cells . The exact downstream effects of this interaction blockade are still under investigation.
Pharmacokinetics
It is generally understood that the physicochemical properties of a drug can strongly influence its adme properties . Therefore, further studies are needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of [1,1’-Biphenyl]-2-ethanol’s action primarily involve the enhancement of the immune response against cancer cells . By blocking the PD-1/PD-L1 interaction, the compound can potentially restore the activity of T cells, leading to a more effective immune response against cancer cells . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1,1’-Biphenyl]-2-ethanol. Factors such as light, temperature, and pollution could potentially alter the compound’s action Moreover, the compound’s action could also be influenced by the specific biological environment within the body, including the presence of other molecules and the state of the immune system
生化分析
Biochemical Properties
[1,1’-Biphenyl]-2-ethanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate for certain enzymes, leading to the formation of specific metabolites. For example, it may interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between [1,1’-Biphenyl]-2-ethanol and these enzymes can result in the formation of hydroxylated metabolites, which can further participate in various biochemical pathways .
Cellular Effects
The effects of [1,1’-Biphenyl]-2-ethanol on cellular processes are diverse and can influence cell function in multiple ways. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, [1,1’-Biphenyl]-2-ethanol may modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, [1,1’-Biphenyl]-2-ethanol exerts its effects through various binding interactions with biomolecules. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, [1,1’-Biphenyl]-2-ethanol can act as an inhibitor or activator of certain enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, leading to anti-inflammatory effects. Furthermore, [1,1’-Biphenyl]-2-ethanol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of [1,1’-Biphenyl]-2-ethanol in laboratory settings can vary over time. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various degradation products. The long-term effects of [1,1’-Biphenyl]-2-ethanol on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to [1,1’-Biphenyl]-2-ethanol can result in changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of [1,1’-Biphenyl]-2-ethanol in animal models can vary depending on the dosage administered. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At high doses, [1,1’-Biphenyl]-2-ethanol can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed in studies, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .
Metabolic Pathways
[1,1’-Biphenyl]-2-ethanol is involved in various metabolic pathways, including those related to its oxidation and conjugation. Enzymes such as cytochrome P450 and UDP-glucuronosyltransferase play a crucial role in the metabolism of this compound. The oxidation of [1,1’-Biphenyl]-2-ethanol can lead to the formation of hydroxylated metabolites, which can further undergo conjugation with glucuronic acid or sulfate. These metabolic pathways are essential for the detoxification and elimination of [1,1’-Biphenyl]-2-ethanol from the body .
Transport and Distribution
The transport and distribution of [1,1’-Biphenyl]-2-ethanol within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, [1,1’-Biphenyl]-2-ethanol can bind to specific proteins, which can influence its localization and accumulation within different cellular compartments. The distribution of [1,1’-Biphenyl]-2-ethanol within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of [1,1’-Biphenyl]-2-ethanol can impact its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications. The localization of [1,1’-Biphenyl]-2-ethanol within these compartments can influence its interactions with other biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-ethanol typically involves the Grignard reaction. One common method is the reaction of 2-bromobiphenyl with ethylene oxide in the presence of magnesium to form the Grignard reagent, which is then hydrolyzed to yield [1,1’-Biphenyl]-2-ethanol .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2-ethanol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2-ethanol can undergo oxidation reactions to form [1,1’-Biphenyl]-2-acetaldehyde or [1,1’-Biphenyl]-2-acetic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form [1,1’-Biphenyl]-2-ethane.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: [1,1’-Biphenyl]-2-acetaldehyde, [1,1’-Biphenyl]-2-acetic acid.
Reduction: [1,1’-Biphenyl]-2-ethane.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
科学研究应用
[1,1’-Biphenyl]-2-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
相似化合物的比较
[1,1’-Biphenyl]-2-methanol: Similar structure but with a methanol group instead of ethanol.
[1,1’-Biphenyl]-2-acetic acid: An oxidized form with an acetic acid group.
[1,1’-Biphenyl]-2-ethane: A reduced form with an ethane group.
Uniqueness: [1,1’-Biphenyl]-2-ethanol is unique due to its specific combination of a biphenyl structure with an ethanol group, providing a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical reactions and applications, distinguishing it from other similar compounds .
属性
IUPAC Name |
2-(2-phenylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHSPLCIOVILMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622046 | |
| Record name | 2-([1,1'-Biphenyl]-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111033-77-3 | |
| Record name | 2-([1,1'-Biphenyl]-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
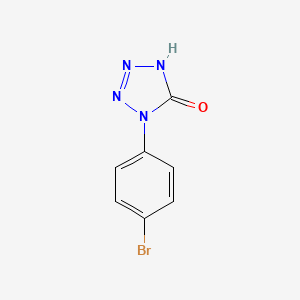
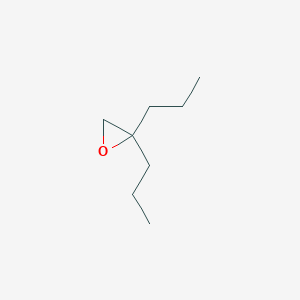
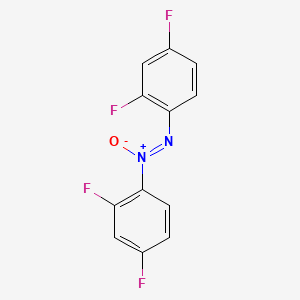

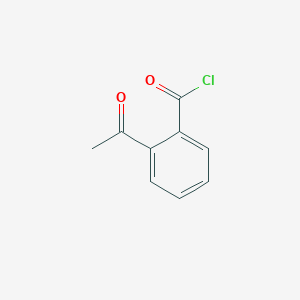
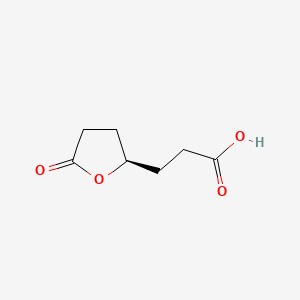
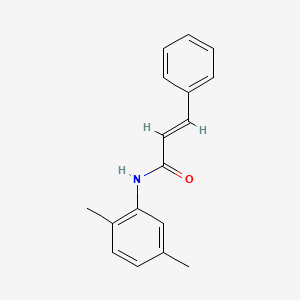
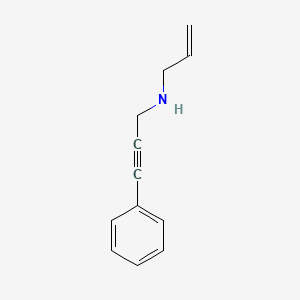
![Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-](/img/structure/B3059361.png)
